

Ethylenethiourea in Food and Environmental Matrices: A Technical Guide

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Compound of Interest

Compound Name: *Ethylenethiourea-d4*

Cat. No.: *B562079*

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Abstract

Ethylenethiourea (ETU), a degradation product and metabolite of ethylene bis(dithiocarbamate) (EBDC) fungicides, is a compound of significant toxicological concern. Its presence in the food chain and environment necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This technical guide provides an in-depth overview of the occurrence of ETU in food and environmental samples, detailed experimental protocols for its determination, and a review of its formation and toxicological pathways. Quantitative data from various studies are summarized, and key processes are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development and food safety.

Introduction

Ethylenethiourea (ETU) is primarily formed from the degradation of EBDC fungicides such as mancozeb, maneb, and zineb.[1] These fungicides are extensively used in agriculture to protect a wide range of crops, leading to the potential for ETU residues in raw and processed foods.[2] [3] ETU can also be formed during the cooking of produce treated with EBDCs.[4] Beyond its agricultural origins, ETU is utilized in the rubber industry as a vulcanization accelerator.[4]

The toxicological profile of ETU is of particular concern. It is recognized as a potent teratogen and has been shown to cause thyroid, liver, and pituitary tumors in laboratory animals.[4][5] The U.S. Environmental Protection Agency (EPA) has classified ETU as a probable human

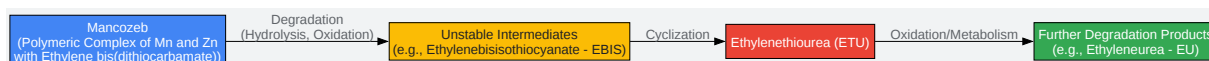
carcinogen (Group B2).[4] The primary mechanism of its toxicity involves the inhibition of thyroid peroxidase, an essential enzyme for the synthesis of thyroid hormones.[6][7] Given its potential health risks, monitoring ETU levels in foodstuffs and the environment is crucial for consumer protection.

This guide details the analytical methodologies for ETU detection, summarizes its occurrence in various matrices, and illustrates its chemical formation and biological action pathways.

Formation of Ethylenethiourea from EBDC Fungicides

ETU is a principal breakdown product of EBDC fungicides. The degradation process can occur in the environment (on plants, in soil, and in water), during food processing, and as a result of metabolism in organisms.[2][8] The chemical transformation involves the removal of the metallic ions (manganese and zinc in the case of mancozeb) and subsequent cyclization.

The degradation of mancozeb, a widely used EBDC fungicide, serves as a representative pathway for ETU formation. This process can be influenced by factors such as moisture, temperature, and light.[9]



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Caption: Degradation pathway of Mancozeb to Ethylenethiourea (ETU).

Occurrence of Ethylenethiourea

ETU residues have been detected in a variety of food commodities and environmental samples. The levels are generally low, often below 0.1 mg/kg.[2] However, processing of foods containing EBDC residues can sometimes lead to an increase in ETU concentrations.

Occurrence in Food Samples

Monitoring studies have consistently found ETU residues in fruits, vegetables, and processed products. A large survey in the USA (1989-1990) found that 82% of approximately 5700 food samples had no measurable ETU residues (LOD 0.001 mg/kg), and all detected levels were below 0.1 mg/kg.[2] Another US FDA program detected ETU in 65 out of 864 baby food samples, with the highest level at 0.06 mg/kg.[2]

Table 1: Reported Levels of Ethylenethiourea (ETU) in Selected Food Commodities

Food Category	Commodity	Country/Region	Concentration Range (mg/kg)	Reference
Fruits	Apples	-	LQ: 0.011	[10]
Strawberries	-	LQ: 0.007	[10]	
Grapes	USA	Not Detected (<0.005)	[2]	
Canned Fruits	-	Fortified recovery studies performed	[11]	
Vegetables	Potatoes	-	<0.1	[12]
Tomatoes	-	<0.1	[12]	
Lettuce	-	-	[10]	
Canned Spinach	-	Fortified recovery studies performed	[11]	
Processed Foods	Baby Foods	USA	Up to 0.06	[2]
Grape Juice	USA	Not Detected (<0.005)	[2]	
Tomato Juice	Turkey	0.08 - 0.11	[13]	

Note: LQ = Limit of Quantification. Data represents a selection from various studies and is not exhaustive.

Occurrence in Environmental Samples

ETU's high water solubility and mobility create a potential for the contamination of water resources.^[14] Its persistence in soil and water is influenced by environmental conditions such as temperature, humidity, and microbial activity.^[15]

Table 2: Reported Levels of Ethylenethiourea (ETU) in Environmental Samples

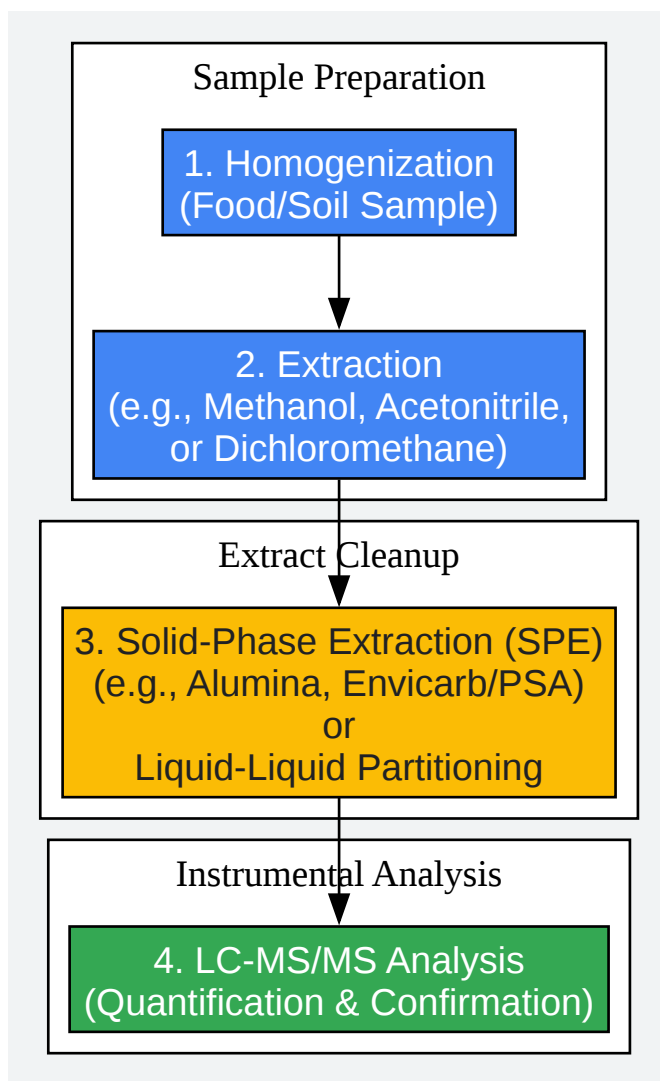
Matrix	Location/Condition	Finding/Concentration	Reference
Water	Groundwater (USA)	Detected in 0.1% of rural wells (at >4.5 µg/L)	[16]
Drinking Water (USA)	Detected in one public well at 0.21 µg/L	[14]	
Surface Water	Not Detected (at <0.1 µg/L) in one study	[14]	
Lab Study (Tropical)	1.29 mg/L ETU after 8 days from mancozeb addition	[15]	
Soil	Lab Study (Tropical)	Half-life of 1.5 hours (active soil)	[15]
Lab Study (Tropical)	Half-life of 28 hours (sterilized soil)	[15]	

Experimental Protocols for ETU Analysis

The determination of ETU residues requires sensitive analytical methods capable of detecting low concentrations in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.^{[17][18]}

General Analytical Workflow

The analysis of ETU typically involves extraction from the sample matrix, a cleanup step to remove interfering co-extractives, and instrumental analysis for quantification.



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Caption: General experimental workflow for the analysis of ETU.

Detailed Methodology: LC-MS/MS for Food Samples

This protocol is a synthesis based on methodologies described in the literature.^{[10][17][19]}

1. Sample Extraction:

- Objective: To extract ETU from the food matrix.
- Procedure:
 - Homogenize a representative portion of the food sample (e.g., 10-15 g).
 - Add an appropriate extraction solvent. Methanol is commonly used.[\[17\]](#)[\[20\]](#) Acetonitrile or dichloromethane can also be employed.[\[10\]](#)[\[21\]](#) For instance, add 30 mL of methanol to 15 g of homogenized sample.
 - Shake, blend, or vortex vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction.
 - Centrifuge the mixture to separate the solid material from the liquid extract.
 - Collect the supernatant for the cleanup step.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

- Objective: To remove matrix components that could interfere with LC-MS/MS analysis.
- Procedure:
 - Condition an SPE cartridge (e.g., Alumina[\[17\]](#)[\[19\]](#) or a combination of graphitized carbon black and primary secondary amine (PSA)[\[10\]](#)) with the extraction solvent.
 - Load a measured aliquot of the sample extract onto the cartridge.
 - Wash the cartridge with a weak solvent to remove interferences while retaining ETU.
 - Elute the ETU from the cartridge using a stronger solvent or solvent mixture.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for injection.

3. Instrumental Analysis (LC-MS/MS):

- Objective: To separate, detect, and quantify ETU.

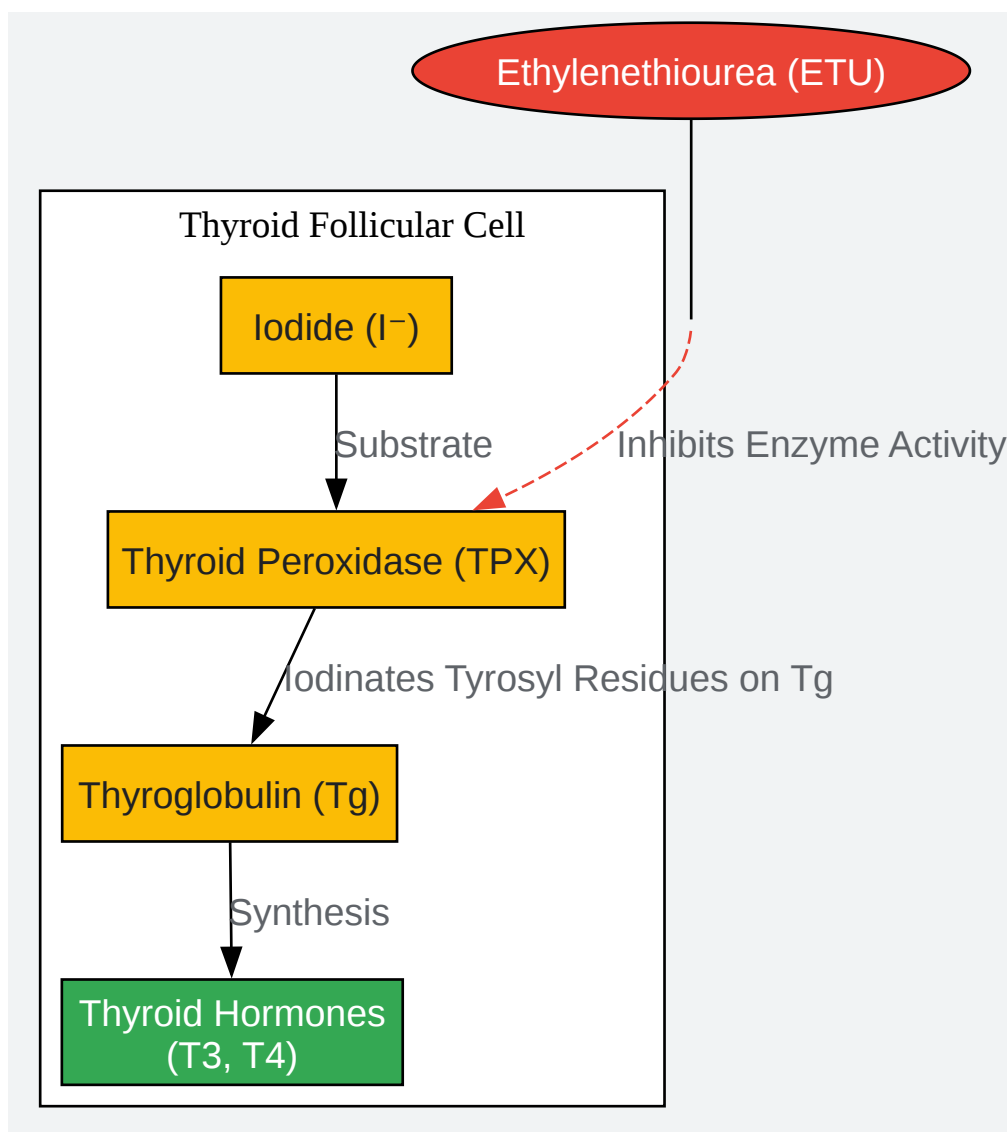
- Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Typical LC Conditions:
 - Column: Reversed-phase C18 or a column designed for polar compounds.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.
 - Injection Volume: 5-20 μL .
- Typical MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[\[17\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.[\[17\]](#)
 - Example Transition 1 (Quantifier): m/z 103 \rightarrow [Specific Product Ion]
 - Example Transition 2 (Qualifier): m/z 103 \rightarrow [Specific Product Ion]
- Quantification: An internal standard, such as an isotopically labeled ETU (d4-ETU), is often used to correct for matrix effects and variations in recovery.[\[21\]](#)[\[22\]](#) A calibration curve is generated using matrix-matched standards or standards in solvent. The limit of quantitation (LOQ) is typically in the range of 5-10 ng/g (ppb).[\[10\]](#)[\[17\]](#)

Toxicological Pathway: Inhibition of Thyroid Peroxidase

The primary adverse effect of ETU is its impact on the thyroid gland.[\[4\]](#)[\[7\]](#) ETU inhibits thyroid peroxidase (TPX), the key enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). This inhibition disrupts the hypothalamic-pituitary-thyroid (HPT) axis.

The mechanism involves the oxidative metabolism of ETU by TPX in the presence of iodide.[\[6\]](#) This leads to a disruption of iodine's attachment to thyroglobulin, a critical step in hormone production.[\[7\]](#) Chronic inhibition can lead to decreased thyroid hormone levels, compensatory

stimulation of the thyroid by thyroid-stimulating hormone (TSH), and ultimately, thyroid hyperplasia and tumorigenesis.[5]



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Caption: Mechanism of ETU-induced inhibition of thyroid hormone synthesis.

Conclusion

Ethylenethiourea remains a relevant compound in the fields of food safety, environmental science, and toxicology. Its formation from widely used EBDC fungicides ensures its continued presence in the food supply and environment, necessitating ongoing monitoring. The analytical methods, particularly LC-MS/MS, are well-established and provide the required sensitivity and

specificity for regulatory compliance and risk assessment. Understanding the pathways of ETU formation and its mechanism of thyroid toxicity is fundamental for evaluating its risk to human health. This guide provides a consolidated technical overview to support the work of researchers and professionals dedicated to mitigating exposure and ensuring public health.

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